molecular formula C16H23BrO2 B14294775 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one CAS No. 116331-95-4

1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one

Cat. No.: B14294775
CAS No.: 116331-95-4
M. Wt: 327.26 g/mol
InChI Key: BECFMKUPTVLDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a bromine atom, an octan-2-yloxy group, and a phenyl ring

Preparation Methods

The synthesis of 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one typically involves the following steps:

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the octan-2-yloxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as the presence of the octan-2-yloxy group, which can influence its reactivity and applications.

Properties

CAS No.

116331-95-4

Molecular Formula

C16H23BrO2

Molecular Weight

327.26 g/mol

IUPAC Name

1-(3-bromo-4-octan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C16H23BrO2/c1-4-5-6-7-8-12(2)19-16-10-9-14(13(3)18)11-15(16)17/h9-12H,4-8H2,1-3H3

InChI Key

BECFMKUPTVLDKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC1=C(C=C(C=C1)C(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.